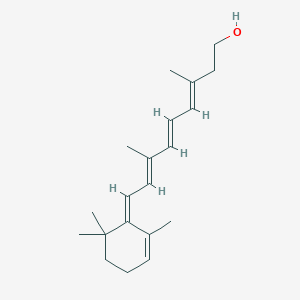
4,14-Retro-retinol
Vue d'ensemble
Description
4,14-Retro-retinol is a derivative of retinol, which is a form of Vitamin A . It is known to mediate growth control in cells . The metabolite of 4,14-Retro-retinol, 14-hydroxy-4,14-retro-retinol (14-HRR), has been reported to have similar growth-promoting effects in fibroblasts and promyelocytes .
Synthesis Analysis
The synthesis of 4,14-Retro-retinol involves complex biochemical processes. The details of the synthesis process are not fully available in the search results .Molecular Structure Analysis
The molecular formula of 4,14-Retro-retinol is C20H30O . The molecule contains a total of 52 bonds, including 22 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Applications De Recherche Scientifique
Vision Research and Ophthalmology
4,14-Retro-retinol plays a significant role in vision research due to its structural similarity to retinal, a molecule essential for vision. It is used to study the visual cycle and the biochemistry of photoreceptors in the eye. Researchers utilize 4,14-Retro-retinol to understand the mechanisms of vision impairment and develop potential treatments for retinal diseases .
Nutritional Science
In nutritional science, 4,14-Retro-retinol is studied for its effects on vitamin A metabolism and its potential as a dietary supplement. Its impact on the bioavailability and storage of vitamin A in the body is of particular interest, as it could lead to improved strategies for addressing vitamin A deficiency .
Dermatology and Skin Care
The compound’s retinoid-like activity suggests its use in dermatology, particularly in anti-aging skin treatments. 4,14-Retro-retinol may be incorporated into topical formulations to enhance skin texture, reduce wrinkles, and stimulate collagen production, similar to other retinoids used in cosmeceuticals .
Cancer Research
4,14-Retro-retinol is being explored for its potential anti-cancer properties. Its ability to interact with retinoid receptors could influence cell differentiation and apoptosis, making it a candidate for studying cancer cell biology and developing new oncology therapies .
Molecular Biology
In molecular biology, 4,14-Retro-retinol serves as a tool to investigate gene regulation. By interacting with nuclear receptors, it can modulate the expression of genes involved in cell growth and differentiation, providing insights into the molecular pathways of various diseases .
Neurobiology
Research into the neurological effects of 4,14-Retro-retinol includes studying its influence on brain function and development. It may have roles in neuroprotection and the treatment of neurodegenerative conditions due to its interaction with retinoid pathways in the central nervous system .
Immunology
The immunomodulatory effects of 4,14-Retro-retinol are of interest in immunology. It could affect the immune response by regulating the activity of immune cells, potentially leading to novel approaches in treating autoimmune diseases and enhancing vaccine efficacy .
Chemical Synthesis and Isotope Labeling
4,14-Retro-retinol is utilized in the synthesis of stable isotope-labeled compounds, which are crucial for tracing metabolic pathways and studying the pharmacokinetics of retinoids. This application is particularly valuable in developing targeted therapies and diagnostic tools .
Mécanisme D'action
Target of Action
4,14-Retro-retinol, also known as 14-Hydroxy-4,14-retro-retinol (14-HRR), is a metabolite of vitamin A . It primarily targets lymphocytes , where it plays a crucial role in normal lymphocyte proliferation .
Mode of Action
The mode of action of 4,14-Retro-retinol is different from other classes of retinoids. While retinaldehydes and retinoic acids act through nuclear transcription factors, 4,14-Retro-retinol intersects with signal transduction at a cytoplasmic or membrane site . It has a mutually reversible relationship with another retro-retinoid, anhydroretinol (AR), where one can reverse the effects of the other when given in pharmacological doses . This suggests a competition for a shared receptor .
Biochemical Pathways
It is known that it is a metabolite of vitamin a . It is also suggested that it may have a second messenger role in the cytoplasmic realm
Pharmacokinetics
It is known that it is a metabolite of vitamin a
Result of Action
The primary result of 4,14-Retro-retinol action is the promotion of normal lymphocyte proliferation . It is also suggested to have a role in regulating cell growth . .
Action Environment
The action environment of 4,14-Retro-retinol is primarily within the cytoplasmic or membrane site of lymphocytes It is known that vitamin a metabolites can play a role in the cytoplasmic realm .
Orientations Futures
Propriétés
IUPAC Name |
(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSSYLJSLZBNKE-YIAYGWAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418821 | |
| Record name | 4,14-Retro-retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,14-Retro-retinol | |
CAS RN |
16729-22-9 | |
| Record name | 4,14-Retro-retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are 4,14-retro-retinoids and how do they differ from other retinoids like retinoic acid?
A1: 4,14-retro-retinoids are a class of vitamin A metabolites characterized by a unique structure where the C14 hydroxyl group is oriented towards the C9 methyl group, distinguishing them from other retinoids like retinoic acid. Unlike retinoic acid, which binds to nuclear receptors and regulates gene transcription, 4,14-retro-retinoids are thought to act on cytoplasmic or membrane targets, influencing cell signaling pathways. []
Q2: What are the key biological activities of 14-hydroxy-4,14-retro-retinol (14-HRR)?
A2: 14-HRR is a key 4,14-retro-retinoid that promotes the growth of B lymphocytes and fibroblasts in serum-free culture conditions. It has also been shown to be involved in the activation of T lymphocytes by antigen receptor-mediated signals. This suggests a role for 14-HRR in immune system regulation. [, , , ]
Q3: How does Anhydroretinol (AR), another 4,14-retro-retinoid, interact with 14-HRR?
A3: AR acts as an antagonist to 14-HRR, competitively inhibiting its growth-supportive effects on lymphocytes and fibroblasts. This suggests that both retro-retinoids might share a common target or pathway, with AR potentially blocking 14-HRR binding or activity. [, , ]
Q4: How does AR induce cell death, and how does this differ from classical apoptosis?
A4: AR induces cell death by increasing intracellular oxidative stress, leading to morphological changes like surface blebbing and ballooning, eventually causing the cell to burst. [, ] Unlike classical apoptosis, which heavily relies on gene transcription and protein synthesis, AR-induced cell death appears to be initiated and executed primarily in the cytoplasm. This suggests a novel, non-classical mechanism of apoptosis potentially involving second messenger pathways. []
Q5: How do the teratogenic effects of 14-HRR and AR compare to retinol?
A5: Studies in mice have shown that both 14-HRR and AR are significantly less potent teratogens than retinol. This lower teratogenicity might be attributed to their inability to bind and activate retinoic acid nuclear receptors, as they lack the terminal carboxylic acid group essential for this interaction. Moreover, neither 14-HRR nor AR were found to be metabolized into acidic retinoids, further supporting their reduced teratogenic potential. []
Q6: What is known about the metabolism of 14-HRR and AR?
A6: Research suggests that 14-HRR can be esterified in the liver, and interestingly, can also be synthesized from AR. [] Notably, neither 14-HRR nor AR appear to be metabolized into acidic retinoids, including retinoic acid. [] This unique metabolic profile may contribute to their distinct biological activities compared to other retinoids.
Q7: Can 14-HRR be found naturally, and have its enantiomers been studied?
A7: Yes, 14-HRR is a naturally occurring metabolite of retinol found in various cell lines, including human B lymphocytes. [, , ] Studies have successfully synthesized and characterized both the (14R)- and (14S)-enantiomers of 14-HRR. Interestingly, both enantiomers, along with the racemic mixture, display similar biological activity in B cell survival and T cell activation assays. [] Further research is needed to definitively determine if a specific enantiomer is the true ligand for the target receptor and to fully characterize this protein.
Q8: What is the role of retinol dehydratase in the formation of AR?
A8: Retinol dehydratase is an enzyme that catalyzes the conversion of retinol to AR. [] This enzyme has a high affinity for retinol and is the first identified enzyme capable of utilizing free retinol at physiological concentrations. [] Its identification and characterization have provided valuable insights into the metabolic pathway of AR formation.
Q9: What are some of the analytical methods used to study 4,14-retro-retinoids?
A9: Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to identify, quantify, and study the metabolism of 4,14-retro-retinoids in biological samples. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



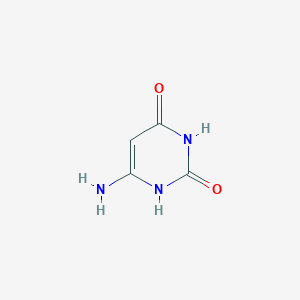
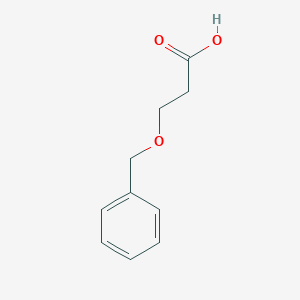
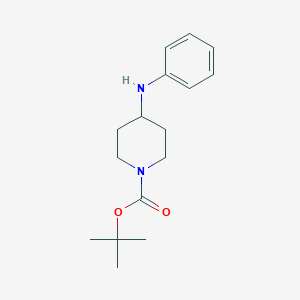
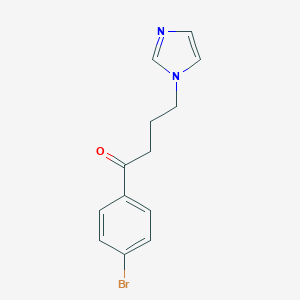
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
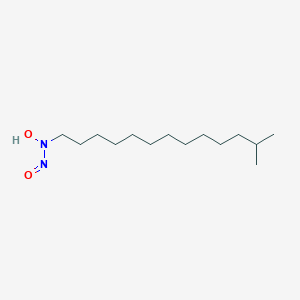
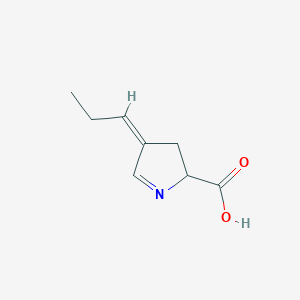
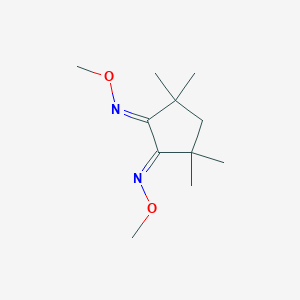
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

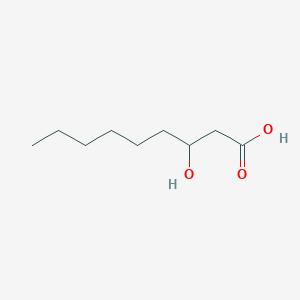
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
